Structural Divergence from Diflunisal: Dual Amide-Ester Modification Alters Predicted ADME Profile vs. Parent NSAID
The compound incorporates two simultaneous structural modifications relative to diflunisal: (1) conversion of the carboxylic acid to a 4-methylpiperazine carboxamide, eliminating the acidic proton (pKa of diflunisal carboxylic acid ≈ 3.3) and introducing a basic tertiary amine (predicted pKa ≈ 7.5–8.5), and (2) esterification of the phenolic hydroxyl to a benzoate ester, which increases calculated LogP from approximately 2.3 (diflunisal) to 4.11 [1]. These modifications delete the COX-pharmacophoric carboxylate while adding hydrogen-bond acceptor capacity and conformational flexibility from the piperazine ring [1].
| Evidence Dimension | Physicochemical divergence from parent NSAID scaffold |
|---|---|
| Target Compound Data | MW = 436.45 g/mol; LogP = 4.11; PSA = 49.85 Ų; contains basic piperazine amine and neutral benzoate ester; no free carboxylic acid |
| Comparator Or Baseline | Diflunisal: MW = 250.20 g/mol; LogP ≈ 2.3; PSA = 57.5 Ų; contains free carboxylic acid (pKa ≈ 3.3) and free phenol |
| Quantified Difference | ΔMW = +186.25 g/mol; ΔLogP ≈ +1.8; ΔPSA = −7.7 Ų; acid functionality replaced by basic amine |
| Conditions | Calculated physicochemical properties (in silico); structural confirmation by 1H NMR, MS, and elemental analysis [1] |
Why This Matters
The complete removal of the carboxylic acid pharmacophore and introduction of a basic piperazine mean this compound cannot be substituted by generic diflunisal or its simple esters in any pharmacological assay requiring this specific chemotype.
- [1] Zhong, G. X., Hu, J. Q., Zhao, K., Chen, L. L., Hu, W. X., & Qiu, M. Y. (2009). Synthesis and biological evaluation of amide derivatives of diflunisal as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 19(2), 516–519. View Source
